molecular formula C11H16N4O B7841413 N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

N'-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide

Cat. No.: B7841413
M. Wt: 220.27 g/mol
InChI Key: DUJFZVRBRGLFND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide involves several steps. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to bind to nAChR makes it valuable in studying ion channel functions and developing potential therapeutic agents for neurological disorders.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating conditions related to ion channel dysfunction, such as epilepsy and chronic pain.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide involves its binding to the nicotinic acetylcholine receptor (nAChR). This binding can either inhibit or activate the receptor, depending on the specific context and receptor subtype . The compound’s interaction with nAChR affects ion channel function, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N’-hydroxy-6-(piperidin-1-yl)pyridine-3-carboximidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-hydroxy-6-piperidin-1-ylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-10(13-8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJFZVRBRGLFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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